2-(4-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is a synthetic organic compound belonging to the class of acetamides. It is a key intermediate in the synthesis of Afatinib, an irreversible ErbB family blocker used in cancer treatment. [] While Afatinib has undergone extensive research and clinical trials, the intermediate 2-(4-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide itself hasn't been independently investigated for its own potential biological activity or therapeutic applications. It primarily serves as a building block in the multi-step synthesis of Afatinib.
2-(4-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is synthesized in a three-stage manufacturing process for Afatinib. The synthesis involves a sequence of reactions including nitro-reduction, amidation, and salification. [] The nitro-reduction step involves converting a nitro group to an amine group. This amine then undergoes an amidation reaction with 2-(4-fluorophenyl)acetyl chloride to form the acetamide intermediate. This intermediate is then subjected to salification to form the final Afatinib dimaleate product. The details of each reaction step, including reagents, catalysts, and specific conditions, have not been explicitly described in the reviewed literature.
The primary chemical reaction involving 2-(4-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide documented in the reviewed literature is its further conversion into Afatinib. [, ] This conversion likely involves reacting the acetamide intermediate with a quinazoline derivative, ultimately forming the final Afatinib molecule. The specific details of this reaction, including reagents, catalysts, and reaction conditions, have not been explicitly described in the available literature.
The primary application of 2-(4-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide described in the reviewed literature is its use as a synthetic intermediate in the production of Afatinib. [, ] This drug is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which are frequently overexpressed in various types of cancer. Afatinib is currently used for the treatment of non-small cell lung cancer. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2